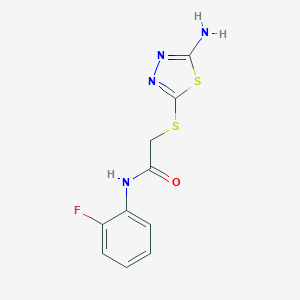![molecular formula C16H14ClN3O4S B394463 METHYL 6-[(CARBAMOYLMETHYL)SULFANYL]-4-(2-CHLOROPHENYL)-5-CYANO-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE](/img/structure/B394463.png)
METHYL 6-[(CARBAMOYLMETHYL)SULFANYL]-4-(2-CHLOROPHENYL)-5-CYANO-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 6-[(CARBAMOYLMETHYL)SULFANYL]-4-(2-CHLOROPHENYL)-5-CYANO-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyridine ring, a cyano group, and a chlorophenyl group
Preparation Methods
The synthesis of METHYL 6-[(CARBAMOYLMETHYL)SULFANYL]-4-(2-CHLOROPHENYL)-5-CYANO-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridine ring, followed by the introduction of the cyano and chlorophenyl groups. The reaction conditions usually require specific catalysts and solvents to ensure the desired product’s yield and purity. Industrial production methods may involve optimizing these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane.
Scientific Research Applications
METHYL 6-[(CARBAMOYLMETHYL)SULFANYL]-4-(2-CHLOROPHENYL)-5-CYANO-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for creating more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes. Detailed studies on the molecular interactions and pathways are essential to understand the compound’s full potential .
Comparison with Similar Compounds
Similar compounds include other pyridine derivatives with cyano and chlorophenyl groups. These compounds may share some chemical properties but differ in their specific applications and effects.
Properties
Molecular Formula |
C16H14ClN3O4S |
|---|---|
Molecular Weight |
379.8g/mol |
IUPAC Name |
methyl 6-(2-amino-2-oxoethyl)sulfanyl-4-(2-chlorophenyl)-5-cyano-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C16H14ClN3O4S/c1-24-16(23)13-12(8-4-2-3-5-10(8)17)9(6-18)15(20-14(13)22)25-7-11(19)21/h2-5,12-13H,7H2,1H3,(H2,19,21)(H,20,22) |
InChI Key |
AEYPMWZYEXSZSY-UHFFFAOYSA-N |
SMILES |
COC(=O)C1C(C(=C(NC1=O)SCC(=O)N)C#N)C2=CC=CC=C2Cl |
Canonical SMILES |
COC(=O)C1C(C(=C(NC1=O)SCC(=O)N)C#N)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-fluorobenzyl 5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide](/img/structure/B394380.png)
![5-(3-methoxyphenyl)-1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B394383.png)
![N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-3-methyl-N-(1-naphthyl)benzamide](/img/structure/B394385.png)
![2-({[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(4-ethylphenyl)-4(3H)-quinazolinone](/img/structure/B394386.png)
![Dimethyl spiro[1,3-dioxolane-2,9'-fluorene]-4,5-dicarboxylate](/img/structure/B394387.png)
![1-(4-ethylphenyl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B394388.png)

![1-(2-Chlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B394390.png)
![6-IODO-2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B394393.png)
![6-iodo-2-{[2-oxo-2-(1-piperidinyl)ethyl]sulfanyl}-3-phenyl-4(3H)-quinazolinone](/img/structure/B394397.png)
![2-[(2,6-dichlorobenzyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B394398.png)
![2-[(Diethylamino)methyl]-4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenol](/img/structure/B394399.png)
![2-{[4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(9H-fluoren-2-yl)ethanone](/img/structure/B394400.png)
![4-chloro-6-[4-(3-chlorophenyl)piperazin-1-yl]-N,N-diphenyl-1,3,5-triazin-2-amine](/img/structure/B394403.png)
